1-(3,5-Difluoro-2-propoxyphenyl)ethanol
Overview
Description
1-(3,5-Difluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction is typically carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the reaction parameters, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it into an alkane or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Difluoro-2-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a propoxy group.
3,5-Difluoro-2-hydroxyacetophenone: Another related compound with a hydroxy group and acetophenone moiety.
Uniqueness
The presence of the propoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
1-(3,5-difluoro-2-propoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDDKZTKTVIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234545 | |
Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-73-0 | |
Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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